3-Chloropropyltrichlorosilane

Description

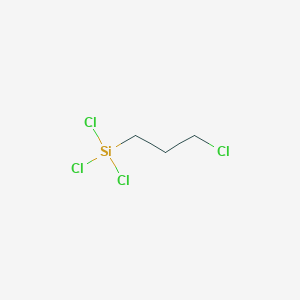

Structure

3D Structure

Properties

IUPAC Name |

trichloro(3-chloropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXSLJBUMMHDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027492 | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-06-3 | |

| Record name | (3-Chloropropyl)trichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichloro(3-chloropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(3-chloropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORO(3-CHLOROPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1554E15C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloropropyltrichlorosilane chemical properties and structure

An In-depth Technical Guide to 3-Chloropropyltrichlorosilane: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CPTCS), a bifunctional organosilicon compound of significant interest to researchers, chemists, and material scientists. CPTCS serves as a crucial chemical intermediate and a versatile coupling agent, bridging the interface between inorganic and organic materials. This document delves into its core chemical properties, molecular structure, fundamental reactivity—including its characteristic hydrolysis and surface modification mechanisms—and its principal applications. A detailed experimental protocol for the surface functionalization of silica nanoparticles is provided, alongside essential safety and handling information, to offer a complete scientific resource for professionals in research and development.

Introduction

This compound, CAS number 2550-06-3, is a colorless liquid characterized by a pungent odor.[1][2] As an organosilane, its structure is uniquely bifunctional. It possesses a hydrolyzable trichlorosilyl group (-SiCl₃) at one end and a reactive chloropropyl group (-CH₂CH₂CH₂Cl) at the other. This dual reactivity is the cornerstone of its utility. The trichlorosilyl group enables the molecule to form strong, covalent bonds with inorganic substrates rich in hydroxyl groups, such as glass, silica, and metal oxides.[3][4] Simultaneously, the terminal chloro group provides a reactive site for subsequent organic reactions, allowing for the covalent attachment of a wide array of organic functionalities. This unique capability makes CPTCS an indispensable coupling agent for enhancing adhesion in composites, a surface modifier for tailoring material properties, and a fundamental building block for the synthesis of more complex organofunctional silanes.[1][5][6]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central silicon atom bonded to three chlorine atoms and a 3-chloropropyl group.[2] The Si-Cl bonds are highly susceptible to hydrolysis, while the C-Cl bond allows for conventional organic transformations.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, compiled from various technical sources.

| Property | Value | References |

| Molecular Formula | C₃H₆Cl₄Si | [2][7][8][9] |

| Molecular Weight | 211.98 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.35 - 1.360 g/cm³ at 20-25°C | [1][7][8] |

| Boiling Point | 181.5 °C / 81 °C @ 27 hPa | [7][8] |

| Flash Point | 80 - 89 °C | [1][7] |

| Refractive Index | ~1.465 | [8] |

| CAS Number | 2550-06-3 | [2][7][8] |

| EC Number | 219-844-8 | [7] |

| InChI Key | OOXSLJBUMMHDKW-UHFFFAOYSA-N | [2][7] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in public databases and serve to confirm the compound's structure.[9][10][11]

Chemical Reactivity and Mechanisms

The utility of CPTCS is governed by the distinct reactivity of its two functional ends.

Hydrolysis of the Trichlorosilyl Group

The most critical reaction of CPTCS is the rapid hydrolysis of its silicon-chlorine (Si-Cl) bonds upon contact with water or atmospheric moisture.[2][12] This reaction proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form highly reactive silanetriols (R-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct.[2][13]

Reaction: Cl₃Si(CH₂)₃Cl + 3 H₂O → (HO)₃Si(CH₂)₃Cl + 3 HCl

These silanol intermediates are unstable and readily undergo self-condensation, forming stable siloxane (Si-O-Si) bonds and releasing water.[14][15] This process can lead to the formation of oligomeric or polymeric polysiloxane networks. The rate and extent of this reaction are influenced by factors such as water concentration, pH, and the presence of catalysts.[16][17]

Surface Grafting Mechanism

When CPTCS is introduced to an inorganic substrate possessing surface hydroxyl groups (e.g., silica, glass, metal oxides), the hydrolysis mechanism facilitates covalent bonding. The silanol groups formed during hydrolysis react with the substrate's surface -OH groups, forming a durable Si-O-Substrate bond and anchoring the chloropropyl functionality to the surface.[4][18] A subsequent heating or curing step is often employed to drive the condensation reaction to completion and remove byproducts, resulting in a stable, functionalized surface.

Caption: General mechanism for CPTCS hydrolysis and surface modification.

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the hydrosilylation (also known as silicon-hydrogen addition) of allyl chloride (3-chloropropene) with trichlorosilane (HSiCl₃).[6][19] This reaction is typically catalyzed by platinum-based catalysts, such as chloroplatinic acid.[19][20]

Reaction: CH₂=CHCH₂Cl + HSiCl₃ --(Pt catalyst)--> Cl₃SiCH₂CH₂CH₂Cl

The process requires careful control of reaction conditions, including temperature and reactant molar ratios, to maximize the yield of the desired gamma-isomer and minimize side reactions.[19]

Core Applications in Research and Industry

CPTCS is a versatile tool employed across various scientific and industrial domains.

-

Coupling Agent: In the manufacturing of composites, CPTCS enhances the adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices (such as epoxy or rubber).[1] This improved interfacial bonding leads to materials with superior mechanical properties, including increased strength and heat resistance.[1][3]

-

Surface Modification: CPTCS is widely used to functionalize surfaces.[1][2] It can render hydrophilic surfaces hydrophobic or serve as a foundational layer for attaching other molecules.[18][21] This is critical in applications like creating water-repellent coatings, modifying chromatography media, and preparing surfaces for immobilizing catalysts or biomolecules.[3][22]

-

Chemical Intermediate: As a basic monomer, CPTCS is the starting material for a wide range of other organofunctional silanes.[5][6] The terminal chloro group can be displaced by nucleophiles such as amines, thiols, or cyanides to produce aminosilanes, mercaptosilanes, and other specialized coupling agents used in adhesives, sealants, and coatings.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a generalized procedure for the functionalization of silica nanoparticles (SNPs) with CPTCS in a non-aqueous solvent. The rationale is to create a hydrophobic chloropropyl-terminated surface on the hydrophilic SNPs.

Materials:

-

Silica Nanoparticles (SNPs)

-

This compound (CPTCS), ≥98%

-

Anhydrous Toluene

-

Anhydrous Ethanol (for washing)

-

Nitrogen or Argon gas supply

Procedure:

-

Nanoparticle Preparation:

-

Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water. Rationale: Water in the reaction mixture will cause CPTCS to self-condense into polysiloxanes in solution rather than reacting with the nanoparticle surface.

-

Disperse a known amount of dried SNPs (e.g., 1.0 g) in anhydrous toluene (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Sonicate the suspension for 15 minutes to ensure a uniform dispersion.

-

-

Silanization Reaction:

-

Place the flask under an inert atmosphere (N₂ or Ar). Rationale: This prevents atmospheric moisture from entering the reaction.

-

With vigorous stirring, add a calculated amount of CPTCS (e.g., 1-5% w/w relative to SNPs) to the suspension via syringe. Rationale: The amount of silane can be tuned to control the surface grafting density.

-

Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Rationale: Elevated temperature accelerates the condensation reaction between the silane and the surface hydroxyl groups of the silica.

-

-

Washing and Purification:

-

Cool the reaction mixture to room temperature.

-

Centrifuge the suspension to pellet the functionalized nanoparticles.

-

Discard the supernatant, which contains unreacted CPTCS and byproducts.

-

Re-disperse the nanoparticle pellet in anhydrous toluene and centrifuge again. Repeat this washing step twice. Rationale: This removes physically adsorbed silane molecules.

-

Perform a final wash with anhydrous ethanol to remove residual toluene.

-

-

Curing and Final Product:

-

Dry the washed nanoparticles in a vacuum oven at 80-100°C for 2-4 hours. Rationale: This curing step drives the final condensation of any remaining surface silanol groups, creating a more stable and cross-linked surface layer.

-

The resulting product is a free-flowing powder of CPTCS-functionalized silica nanoparticles.

-

Caption: Workflow for surface functionalization of silica nanoparticles.

Safety, Handling, and Storage

CPTCS is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[7][23] Upon contact with water, it releases corrosive hydrogen chloride gas.[2] It is also combustible.[7]

-

Handling: Always handle CPTCS in a well-ventilated chemical fume hood.[24][25] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[26][27] Ensure an eyewash station and safety shower are readily accessible.[24][27]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, alcohols, and oxidizing agents.[25][26] Store under an inert atmosphere (e.g., dry nitrogen) to prevent degradation from moisture.[24][26]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Supplemental | EUH014: Reacts violently with water. |

Conclusion

This compound is a highly versatile and reactive organosilane that plays a pivotal role in materials science. Its bifunctional nature allows it to act as a molecular bridge, covalently linking inorganic surfaces to organic polymers and functionalities. This capability is leveraged in a broad spectrum of applications, from reinforcing composite materials to creating advanced functional surfaces. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in both academic research and industrial innovation.

References

- 3-Chloropropyl-1-trichlorosilane: Properties, Applications, and Industry Insights. (n.d.). INNO SPECIALTY CHEMICALS.

-

3-CHLOROPROPYLTRIMETHOXYSILANE Safety Data Sheet. (2015). Gelest, Inc. Retrieved from [Link]

-

3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. (n.d.). Gelest, Inc. Retrieved from [Link]

- Method for preparation of 3-chloropropyl trichloro-silane. (1998). Google Patents (CN1040538C).

-

This compound (CAS NO.2550-06-3). (n.d.). silane coupling agent. Retrieved from [Link]

-

Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water. (n.d.). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET - (3-Chloropropyl)trichlorosilane. (2025). Fisher Scientific. Retrieved from [Link]

-

Theoretical study of the hydrolysis of chlorosilane. (2025). ResearchGate. Retrieved from [Link]

-

Trichloro(3-chloropropyl)silane. (n.d.). PubChem. Retrieved from [Link]

- Method for producing 3-chloropropyltrimethoxysilane. (2003). Google Patents (JP3427145B2).

-

Silane, trichloro(3-chloropropyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Trichlorosilane. (n.d.). PubChem. Retrieved from [Link]

- 3-chloropropyl trialkoxy silane clean preparation method. (2016). Google Patents (CN104086582B).

-

(3-Chloropropyl)triethoxysilane. (n.d.). PubChem. Retrieved from [Link]

-

(3-Chloropropyl)silane. (n.d.). PubChem. Retrieved from [Link]

-

The Role of 3-Chloropropyltriethoxysilane in Antimicrobial and Functional Surface Treatments. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Manufacturer offer Silane coupling agent 3-Chloropropyltrimethoxysilane cas 2530-87-2. (n.d.). Theorem Chemical. Retrieved from [Link]

-

3-Chloropropyltrimethoxysilane. (n.d.). SpectraBase. Retrieved from [Link]

-

Trichloro(3-chloropropyl)silane. (n.d.). SpectraBase. Retrieved from [Link]

-

3-Chloropropyltrimethoxysilane. (n.d.). SpectraBase. Retrieved from [Link]

-

pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane. (n.d.). ResearchGate. Retrieved from [Link]

-

Trichlorosilane. (n.d.). Wikipedia. Retrieved from [Link]

-

Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. (2021). Archīum Ateneo. Retrieved from [Link]

- Hydrolysis of chlorosilanes. (2007). Google Patents (US7208617B2).

-

Study on the use of 3-aminopropyltriethoxysilane and 3-chloropropyltriethoxysilane to surface biochemical modification of a novel low elastic modulus Ti-Nb-Hf alloy. (2014). ResearchGate. Retrieved from [Link]

- The method for preparing chloropropyl alkylalkoxy silane using pathway reaction device. (2018). Google Patents (CN105693759B).

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 2550-06-3: Trichloro(3-chloropropyl)silane [cymitquimica.com]

- 3. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]

- 4. nbinno.com [nbinno.com]

- 5. CG-101 (CAS 10025-78-2),CG-102 (CAS 2487-90-3),CG-201 (CAS 2550-06-3). [silanecouplingagent.com]

- 6. CN104086582B - 3-chloropropyl trialkoxy silane clean preparation method - Google Patents [patents.google.com]

- 7. (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. Trichloro(3-chloropropyl)silane | C3H6Cl4Si | CID 75693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(2550-06-3) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]

- 20. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]

- 21. archium.ateneo.edu [archium.ateneo.edu]

- 22. researchgate.net [researchgate.net]

- 23. (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3 [sigmaaldrich.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. fishersci.pt [fishersci.pt]

- 26. gelest.com [gelest.com]

- 27. fishersci.com [fishersci.com]

Introduction: The Bifunctional Workhorse of Silane Chemistry

An In-depth Technical Guide to 3-Chloropropyltrichlorosilane (CAS 2550-06-3) for Scientific Professionals

This compound (CPTCS), identified by its CAS number 2550-06-3, is a bifunctional organosilicon compound of significant interest in materials science, chemical synthesis, and drug development.[1][2] Its structure is unique, featuring a propyl chain that links a highly reactive trichlorosilyl group at one end to a versatile chloro group at the other.[1] This dual-functionality allows CPTCS to act as a crucial molecular bridge, primarily as a coupling agent to enhance adhesion between organic and inorganic materials and as a foundational intermediate for the synthesis of more complex silane coupling agents.[1][2] This guide offers a detailed exploration of its properties, reactivity, synthesis, and key applications, with a focus on practical protocols and safety considerations for the research scientist.

Physicochemical Properties at a Glance

A clear understanding of the physical and chemical properties of CPTCS is fundamental to its effective and safe use in a laboratory setting. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2550-06-3 | [1][3] |

| Molecular Formula | C₃H₆Cl₄Si | [1][3] |

| Molecular Weight | 211.98 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [1][4] |

| Density | ~1.360 g/cm³ at 20-25°C | [2] |

| Boiling Point | 181-182°C at 760 mmHg | [2][3] |

| Flash Point | 69.4 - 84°C | [2][3][5] |

| Vapor Pressure | 1.35 mmHg at 25°C | [3][5] |

| Refractive Index | ~1.465 at 25°C | [2][3] |

| Solubility | Soluble in most organic solvents; reacts with water. | [4] |

Molecular Structure and Dual Reactivity

The utility of CPTCS stems directly from its molecular architecture, which contains two distinct reactive centers. This dual nature is the cornerstone of its application as a linker and surface modifier.

Caption: Chemical structure of this compound.

The Trichlorosilyl Group: The Anchor

The silicon atom is bonded to three chlorine atoms, making it highly electrophilic and susceptible to nucleophilic attack. This group's primary reaction is hydrolysis. In the presence of water or even atmospheric moisture, the Si-Cl bonds rapidly hydrolyze to form silanol (Si-OH) groups and hydrochloric acid (HCl).[1][6] These silanol groups are themselves highly reactive and can condense with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) or with other silanol molecules to form stable siloxane (Si-O-Si) bonds.[7] This condensation reaction is the mechanism by which CPTCS "anchors" to a substrate.

Caption: Hydrolysis and condensation pathway of CPTCS.

The Chloropropyl Group: The Functional Hook

At the other end of the molecule, the terminal chloro group on the propyl chain provides a site for a wide range of subsequent chemical modifications. This C-Cl bond can undergo nucleophilic substitution reactions, allowing for the attachment of various organic functionalities.[8] This "hook" is what makes CPTCS a versatile intermediate. For example, it can react with amines, thiols, or cyanides to introduce new functional groups, thereby creating custom silane coupling agents tailored for specific applications.[9]

Synthesis Pathway

The primary industrial synthesis of this compound is achieved through the hydrosilylation (also known as silicon-hydrogen addition) of allyl chloride (3-chloropropene) with trichlorosilane (HSiCl₃).[10] This reaction is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid, often in combination with a promoter.[10] The reaction proceeds efficiently to yield the desired product.[10]

Caption: Synthesis of CPTCS via hydrosilylation.

Core Applications in Scientific Research

The dual reactivity of CPTCS makes it an invaluable tool for researchers. Its primary applications revolve around surface functionalization and the synthesis of specialized molecules.

Surface Modification of Substrates

CPTCS is widely used to modify the surfaces of hydroxyl-rich materials like silica, glass, and various metal oxides.[1] The process creates a robust, covalently bound organic layer that alters the surface properties (e.g., wettability, adhesion, reactivity). The anchored chloropropyl groups then serve as reactive sites for further functionalization, such as immobilizing catalysts, proteins, or DNA.[7][11]

This protocol provides a generalized procedure for functionalizing silica nanoparticles (SNPs) with CPTCS. Causality: The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of CPTCS in solution, ensuring the reaction occurs primarily at the silica surface. The final washing steps are essential to remove any physically adsorbed silane, ensuring only covalently bonded molecules remain.

-

Preparation: Dry the silica nanoparticles under vacuum at 120°C for at least 4 hours to remove adsorbed water from the surface.

-

Reaction Setup: In a fume hood, suspend the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of SNPs per 50 mL of toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Silanization: Add this compound (e.g., 5-10% v/v) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. The trichlorosilyl groups will react with the surface silanol groups of the silica.

-

Washing: After cooling to room temperature, separate the functionalized nanoparticles by centrifugation.

-

Purification: Wash the particles sequentially with copious amounts of toluene, followed by ethanol, and finally water to remove unreacted silane and byproducts.

-

Drying: Dry the final chloropropyl-functionalized silica nanoparticles under vacuum.

Caption: Workflow for surface modification of silica nanoparticles.

Intermediate for Custom Silane Coupling Agents

CPTCS is a precursor for producing other organofunctional silanes.[2] By reacting the chloropropyl group with different nucleophiles, a wide array of functionalities can be introduced. For instance, reaction with ammonia or an amine yields an aminopropyl silane, while reaction with sodium hydrosulfide can produce a mercaptopropyl silane. These derivatives are crucial in applications ranging from chromatography to bioconjugation.[11][12]

Chromatography Stationary Phases

Derivatives of CPTCS are used to create bonded stationary phases for High-Performance Liquid Chromatography (HPLC).[13] For example, the chloro group can be converted to a cyanopropyl group, creating a moderately polar stationary phase suitable for both normal-phase and reversed-phase separations.[13] This versatility allows for the separation of a wide range of analytes.

Safety, Handling, and Storage: A Scientist's Responsibility

The high reactivity of CPTCS necessitates strict adherence to safety protocols. It is classified as a corrosive and combustible liquid that reacts violently with water.[14][15]

-

Hazard Summary:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[18][19]

-

Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[18][19]

-

Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[18][19]

-

Respiratory Protection: All handling must be performed in a well-ventilated chemical fume hood.[4][14] If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[18][19]

-

-

Handling and Storage:

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mist.[14][18] Keep away from water, moisture, heat, sparks, and open flames.[2][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[2][14][19]

-

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[17][18]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 20 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[17][18]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek emergency medical help immediately.[15][17]

-

Conclusion

This compound is a powerful and versatile chemical reagent. Its bifunctional nature, with a robust anchoring group and a modifiable functional group, makes it an indispensable tool for material scientists, chemists, and drug development professionals. By enabling the covalent linkage of disparate materials and serving as a key synthetic intermediate, CPTCS provides a reliable platform for innovation in surface science, chromatography, and the synthesis of advanced functional materials. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount to harnessing its full potential in the laboratory.

References

-

TallKee New Materials. (n.d.). CG-201 (CAS 2550-06-3) - silane coupling agent. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLTRIETHOXYSILANE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Chloropropyl-1-Trichlorosilane: Supplier's Guide to Application and Safety. Retrieved from [Link]

-

Li, Q., et al. (2010). The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation. Journal of Chromatography A, 1217(33), 5447-5454. Retrieved from [Link]

-

Ghorbani, M., et al. (2022). Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution. Scientific Reports, 12(1), 12345. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95%. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: (3-Chloropropyl)trichlorosilane. Retrieved from [Link]

-

DePuy, C. H., et al. (1981). The reactions of trimethylchlorosilane with various nucleophiles in the gas phase using the flowing afterglow technique. Journal of the American Chemical Society, 103(13), 3781-3786. Retrieved from [Link]

-

Nakajima, Y., et al. (2012). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic Chemistry, 77(4), 1844-1849. Retrieved from [Link]

-

Corriu, R. J. P., et al. (1977). Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes. Journal of the Chemical Society, Chemical Communications, (18), 649-650. Retrieved from [Link]

-

PubChem. (n.d.). Trichloro(3-chloropropyl)silane. Retrieved from [Link]

-

Beltran, A. B., et al. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Philippine Journal of Science, 150(5), 1109-1118. Retrieved from [Link]

-

ResearchGate. (2014). How to synthesize 3-chloropropyl trimethoxy silane functionalized silica? Retrieved from [Link]

-

Corriu, R. J. P., et al. (1977). Kinetic and Stereochemical Evidence for Nucleophilic Assistance in the Nucleophilic Hydrolysis of Chlorosilanes. Journal of the Chemical Society, Chemical Communications, 649-650. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltrimethoxysilane... Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of (3-Chloropropyl)(triethoxy)silane on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (n.d.). CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane.

- Google Patents. (n.d.). CN104086582B - 3-chloropropyl trialkoxy silane clean preparation method.

-

Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Retrieved from [Link]

-

PubMed. (2024). Controllable Synthesis of Amino-Functionalized Silica Particles via Co-condensation of Tetraethoxysilane and (3-Aminopropyl)triethoxysilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the use of 3-aminopropyltriethoxysilane and 3-chloropropyltriethoxysilane to surface biochemical modification of a novel low elastic modulus Ti-Nb-Hf alloy. Retrieved from [Link]

- Patsnap. (n.d.). Method for producing gamma-chloropropyl triethoxysilane.

-

ACS Publications. (2025). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. Retrieved from [Link]

Sources

- 1. CAS 2550-06-3: Trichloro(3-chloropropyl)silane [cymitquimica.com]

- 2. This compound,C3H6cl4Si [silanecouplingagent.com]

- 3. echemi.com [echemi.com]

- 4. innospk.com [innospk.com]

- 5. Trichloro(3-chloropropyl)silane | 2550-06-3 [chemnet.com]

- 6. Chlorosilane - Wikipedia [en.wikipedia.org]

- 7. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]

- 8. The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Controllable Synthesis of Amino-Functionalized Silica Particles via Co-condensation of Tetraethoxysilane and (3-Aminopropyl)triethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.pt [fishersci.pt]

- 16. Trichloro(3-chloropropyl)silane | C3H6Cl4Si | CID 75693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 18. gelest.com [gelest.com]

- 19. gelest.com [gelest.com]

A Technical Guide to 3-Chloropropyltrichlorosilane (CPTCS): Molecular Weight, Properties, and Applications

Abstract: 3-Chloropropyltrichlorosilane (CPTCS) is a bifunctional organosilane compound of significant interest in materials science, surface chemistry, and as a synthetic intermediate. Its dual reactivity, stemming from the hydrolyzable trichlorosilyl group and the reactive chloropropyl group, makes it a versatile molecule for surface modification and as a coupling agent. This guide provides an in-depth analysis of its core physicochemical properties, focusing on the determination of its molecular weight, and explores its synthesis, reactivity, and key applications, complete with a detailed experimental protocol for surface modification.

Fundamental Physicochemical Properties

This compound is a colorless liquid known for its role as a key intermediary in the production of other silane coupling agents and for directly modifying surfaces.[1]

Chemical Identity and Molecular Weight

The foundational step in understanding any chemical compound is to precisely determine its molecular weight from its chemical formula.

-

Chemical Name: this compound

-

Synonyms: Trichloro(3-chloropropyl)silane, γ-Chloropropyltrichlorosilane[2][3]

-

CAS Number: 2550-06-3

-

Chemical Formula: C₃H₆Cl₄Si

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the atomic weights from the periodic table (C ≈ 12.011, H ≈ 1.008, Cl ≈ 35.453, Si ≈ 28.085):

-

Carbon (C): 3 atoms × 12.011 = 36.033

-

Hydrogen (H): 6 atoms × 1.008 = 6.048

-

Chlorine (Cl): 4 atoms × 35.453 = 141.812

-

Silicon (Si): 1 atom × 28.085 = 28.085

-

Total Molecular Weight: 36.033 + 6.048 + 141.812 + 28.085 = 211.978 g/mol

Various authoritative sources confirm this value, citing molecular weights of 211.98 g/mol , 212.0 g/mol , or more precisely 211.977 g/mol .[2][4][5]

Tabulated Physical Properties

A summary of essential quantitative data for CPTCS is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 211.98 g/mol | [3][4] |

| CAS Number | 2550-06-3 | [5] |

| Chemical Formula | C₃H₆Cl₄Si | [2][6] |

| Appearance | Colorless clear liquid | [1][6] |

| Density | 1.359 - 1.360 g/cm³ at 20-25 °C | [6][7] |

| Boiling Point | 181.5 °C | [6] |

| Flash Point | 80 °C (176 °F) | [7] |

| EC Number | 219-844-8 | [5][6] |

Synthesis and Core Reactivity

Understanding the synthesis and reactivity of CPTCS is crucial for its effective application. The molecule's utility is defined by the distinct chemical behaviors of its two functional ends.

Synthesis Pathway

CPTCS is primarily synthesized via a hydrosilylation reaction. This industrial process involves the addition of trichlorosilane (HSiCl₃) across the double bond of allyl chloride (CH₂=CHCH₂Cl), typically in the presence of a platinum-based catalyst.[8][9]

Caption: Synthesis of CPTCS via catalyzed hydrosilylation.

The Causality of Reactivity: Hydrolysis

The cornerstone of CPTCS functionality is the hydrolysis of its trichlorosilyl (-SiCl₃) group.[10] The silicon-chlorine bonds are highly polarized and thus extremely susceptible to nucleophilic attack by water. This reaction is vigorous and exothermic.[11]

-

Hydrolysis: The three Si-Cl bonds rapidly react with water to form silanetriol (-Si(OH)₃) intermediates and hydrochloric acid (HCl) as a byproduct.[12][13]

-

Condensation: These silanol groups are unstable and readily condense with other silanols or with hydroxyl groups (-OH) present on the surface of inorganic substrates (like glass, silica, or metal oxides).[11]

-

Bond Formation: This condensation releases water and forms stable, covalent siloxane bonds (Si-O-Si or Si-O-Substrate), effectively grafting the molecule to the surface.

This intrinsic reactivity is why CPTCS must be handled in anhydrous (dry) conditions to prevent premature polymerization.[10]

Applications in Research and Development

The bifunctional nature of CPTCS makes it a powerful tool for surface modification. The trichlorosilyl group serves as the anchor to inorganic surfaces, while the terminal chloropropyl group remains available for further chemical transformations.

-

Coupling Agent: It acts as a molecular bridge to improve adhesion between inorganic materials (like glass fibers) and organic polymers.[1]

-

Surface Modification: It is used to create self-assembled monolayers (SAMs) on surfaces like silica or glass. This alters surface properties such as wettability or provides a reactive handle for subsequent reactions.[14] The chloro- group can be converted into other functionalities (e.g., amines, thiols, azides) enabling the covalent attachment of biomolecules, catalysts, or nanoparticles.[15]

-

Chromatography: It can be used to functionalize the silica stationary phases in chromatography columns, altering their separation characteristics.

Caption: General workflow for surface modification using CPTCS.

Experimental Protocol: Silanization of Glass Surfaces

This protocol provides a trusted, step-by-step methodology for modifying glass or silicon substrates with CPTCS to create a reactive chloride-terminated surface.

Materials:

-

Glass or silicon substrates (e.g., microscope slides)

-

This compound (CPTCS), ≥98% purity

-

Anhydrous Toluene

-

Acetone, Methanol (reagent grade)

-

Hellmanex™ III or similar detergent

-

Deionized (DI) water

-

Nitrogen gas source

-

Oven, Sonicator, Plasma cleaner (optional but recommended)

Methodology:

-

Substrate Cleaning (Self-Validation: Visual Inspection & Water Sheeting): a. Place substrates in a slide holder. Sonicate in a 2% aqueous Hellmanex™ solution for 20 minutes.[16] b. Rinse thoroughly (10-15 times) with DI water until water sheets perfectly off the surface without beading, indicating a clean, hydrophilic surface.[16][17] c. Sonicate in acetone for 20 minutes, followed by a methanol rinse.[16] d. Dry the substrates under a stream of nitrogen and then bake in an oven at 110 °C for at least 30 minutes to remove residual water.[16]

-

Surface Activation (Optional but Recommended): a. For optimal hydroxyl group density, treat the cleaned, dry substrates with an oxygen or air plasma cleaner for 5-20 minutes immediately before silanization.[16] This step ensures a high density of reactive sites for the silane to bind.

-

Silanization Reaction (Causality: Anhydrous Environment): a. In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of CPTCS in anhydrous toluene. CAUTION: CPTCS reacts violently with moisture. b. Immerse the dry, activated substrates into the silane solution. The reaction proceeds as the trichlorosilyl groups react with trace adsorbed water on the hydrophilic surface. c. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight for denser monolayer formation.[17]

-

Post-Reaction Curing and Cleaning: a. Remove the substrates from the silanization solution and rinse sequentially with fresh anhydrous toluene, then acetone, then methanol to remove any physisorbed (non-covalently bonded) silane molecules. b. Dry the substrates under a stream of nitrogen. c. Cure the substrates in an oven at 80-120 °C for 1-4 hours to drive the condensation reaction to completion and form a stable, cross-linked silane layer.[17]

-

Validation and Storage: a. Trustworthiness: A successful modification is validated by measuring the water contact angle. The now chloride-terminated surface should be significantly more hydrophobic than the clean, hydrophilic starting substrate. b. Store the functionalized substrates in a desiccator or under an inert atmosphere to protect the reactive surface from atmospheric moisture.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Silane, trichloro(3-chloropropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Chloropropyltrichlorosilane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). TRICHLORO(3-CHLOROPROPYL)SILANE. GSRS. Retrieved from [Link]

-

INNO SPECIALTY CHEMICALS. (n.d.). 3-Chloropropyl-1-trichlorosilane: Properties, Applications, and Industry Insights. Retrieved from [Link]

- Sprung, M. M. (1958). U.S. Patent No. 2,832,794. Google Patents.

-

PubChem. (n.d.). Trichloro(3-chloropropyl)silane. Retrieved from [Link]

- Zhang, L., & Li, G. (1998). CN Patent No. 1040538C. Google Patents.

- Halm, R. L., & Zelek, M. F. (2007). U.S. Patent No. 7,208,617B2. Google Patents.

- Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992.

- Bailey, D. L., & Pines, A. N. (1986). U.S. Patent No. 4,609,751A. Google Patents.

- Ito, K. (2004). JP Patent No. 3427145B2. Google Patents.

-

Szabó, K. J., et al. (2014). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. Retrieved from [Link]

-

Popa Lab. (n.d.). Surface Chemistry Protocol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Chloropropyltriethoxysilane in Antimicrobial and Functional Surface Treatments. Retrieved from [Link]

-

ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. Retrieved from [Link]

-

ResearchGate. (n.d.). Silanizing glassware. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Glass cover slips and small glass vials were silanised following the same method. Retrieved from [Link]

-

The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Chloropropyltrimethoxysilane in Coatings and Adhesives. Retrieved from [Link]

- Mendoza, M. C. C., & Yu, G. A. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Philippine Journal of Science, 150(3), 1067-1075.

-

ResearchGate. (n.d.). Study on the use of 3-aminopropyltriethoxysilane and 3-chloropropyltriethoxysilane to surface biochemical modification of a novel low elastic modulus Ti-Nb-Hf alloy. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Silane, trichloro(3-chloropropyl)- [webbook.nist.gov]

- 3. This compound | 2550-06-3 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Trichloro(3-chloropropyl)silane | C3H6Cl4Si | CID 75693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3 [sigmaaldrich.com]

- 8. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]

- 9. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]

- 10. CAS 2550-06-3: Trichloro(3-chloropropyl)silane [cymitquimica.com]

- 11. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. archium.ateneo.edu [archium.ateneo.edu]

- 15. researchgate.net [researchgate.net]

- 16. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 17. rsc.org [rsc.org]

Synthesis and purification of 3-Chloropropyltrichlorosilane

An In-Depth Technical Guide to the Synthesis and Purification of 3-Chloropropyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of this compound (CPTCS), a pivotal intermediate in the production of a wide array of silane coupling agents. The document delves into the prevalent industrial synthesis method, the hydrosilylation of allyl chloride with trichlorosilane, exploring the mechanistic intricacies and the role of various catalytic systems. Furthermore, it outlines a detailed, field-proven protocol for the purification of CPTCS via fractional distillation, a critical step to achieve the high purity required for downstream applications. Safety considerations and handling procedures for this hazardous chemical are also thoroughly addressed. This guide is intended to be a valuable resource for researchers and professionals in the fields of materials science, organic synthesis, and drug development, providing both theoretical grounding and practical methodologies.

Introduction: The Significance of this compound

This compound (CPTCS) is a colorless, clear liquid with a pungent odor, recognized for its bifunctional nature, possessing both a reactive chloropropyl group and a hydrolyzable trichlorosilyl group.[1] This unique structure makes it an indispensable precursor in the synthesis of various organofunctional silanes, particularly silane coupling agents.[2][3][4] These coupling agents are instrumental in enhancing the adhesion and compatibility between organic polymers and inorganic substrates in a multitude of applications, including:

-

Composite Materials: Improving the bond between glass fibers or mineral fillers and a polymer matrix, thereby enhancing the mechanical properties of the final product.[1]

-

Adhesives and Sealants: Promoting adhesion to a wide range of surfaces.[1][5]

-

Coatings and Paints: Acting as a surface modifier to improve wetting, dispersion, and substrate adhesion.[1]

-

Pharmaceutical and Biomedical Applications: Used in surface functionalization of nanoparticles for applications like drug delivery and diagnostics.[6]

Given its broad utility, the efficient and high-purity synthesis of CPTCS is of paramount industrial importance, with production volumes reaching several thousand tons annually.[3] This guide aims to provide a detailed exploration of the established synthesis and purification methodologies.

Synthesis of this compound via Hydrosilylation

The most common industrial route for the synthesis of CPTCS is the hydrosilylation of allyl chloride with trichlorosilane.[2][7] This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the allyl chloride molecule.

Reaction Mechanism and Catalysis

The hydrosilylation of alkenes is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most widely used in industrial applications.[7][8] The generally accepted mechanism for this reaction, known as the Chalk-Harrod mechanism, is depicted below.[8]

Caption: The Chalk-Harrod mechanism for the hydrosilylation of allyl chloride.

While platinum catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly effective, they can sometimes lead to side reactions and low selectivity.[7] To address these challenges, research has explored the use of other catalysts, such as rhodium-based complexes, which have demonstrated improved efficiency and selectivity, exceeding 99% in some cases.[2][3][9]

Experimental Protocol for Synthesis

The following is a representative laboratory-scale protocol for the synthesis of CPTCS. Note: This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as the reactants and products are hazardous.

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Trichlorosilane (HSiCl₃)

-

Allyl chloride (CH₂=CHCH₂Cl)

-

Platinum-based catalyst (e.g., Speier's catalyst solution in isopropanol)

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere. The three-neck flask should be equipped with the reflux condenser, dropping funnel, and an inert gas inlet.

-

Charging the Reactor: Charge the flask with trichlorosilane. A slight molar excess of trichlorosilane is often used to ensure complete conversion of the allyl chloride.

-

Catalyst Addition: Introduce the platinum catalyst to the trichlorosilane with stirring.

-

Initiation of Reaction: Gently heat the mixture to the reaction temperature, typically between 60-80°C.

-

Addition of Allyl Chloride: Slowly add the allyl chloride from the dropping funnel to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature and prevent a runaway reaction. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to check for the disappearance of the starting materials and the formation of the product.

A patent for a similar process describes using a molar ratio of trichlorosilane to allyl chloride of 1.0:1.1 to 1.0:1.5.[10] The reaction is initiated at room temperature and the temperature is controlled between 65-75°C during the addition, with the final reaction temperature reaching 80-90°C.[10] This process can yield 70-76% of this compound.[10]

Purification of this compound by Fractional Distillation

The crude product from the synthesis reaction will contain unreacted starting materials, the catalyst, and potentially some by-products. To obtain high-purity CPTCS (typically ≥99.0%), purification by fractional distillation is essential.[11] This technique separates components of a liquid mixture based on differences in their boiling points.[12][13]

Principles of Fractional Distillation

Fractional distillation is an enhancement of simple distillation that uses a fractionating column placed between the boiling flask and the condenser.[12] This column is packed with materials that provide a large surface area, such as glass beads or rings, creating numerous "theoretical plates."[12] As the vapor mixture rises through the column, it undergoes multiple cycles of condensation and vaporization on these plates, leading to a more efficient separation of components with close boiling points.[12][14]

Caption: Workflow for the purification of CPTCS by fractional distillation.

Physical Properties for Distillation

| Property | Value |

| Boiling Point | 181-182 °C (at atmospheric pressure)[10][15] |

| 81 °C (at 27 hPa) | |

| Density | ~1.36 g/cm³ at 20°C[1] |

| Molecular Weight | 211.98 g/mol [16] |

Experimental Protocol for Purification

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer and adapter

-

Vacuum source (for vacuum distillation, if necessary)

-

Anti-bumping granules or a magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the distillation flask with the crude CPTCS and add anti-bumping granules.

-

Heating: Begin heating the flask gently. The heating rate should be controlled to ensure a slow and steady rise of the vapor through the fractionating column.[12]

-

Equilibration: Allow the vapor to slowly ascend the column. A temperature gradient will be established along the column.[13]

-

Collecting Fractions: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected when the temperature at the top of the column stabilizes at the boiling point of CPTCS.

-

Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive residues.

-

Analysis: The purity of the collected fractions should be verified using analytical techniques such as Gas Chromatography (GC). A purity of ≥99.0% is often required for subsequent applications.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[17][18]

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[17][18] Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[18] If inhaled, move the person to fresh air.[17] If swallowed, do NOT induce vomiting and seek immediate medical attention.[18]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[17][18]

Conclusion

The synthesis of this compound via the hydrosilylation of allyl chloride and its subsequent purification by fractional distillation are well-established and critical processes in the chemical industry. A thorough understanding of the reaction mechanism, the role of catalysts, and the principles of purification are essential for achieving high yields of a high-purity product. Adherence to strict safety protocols is paramount when working with this hazardous yet valuable chemical intermediate. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in the successful synthesis and purification of this compound.

References

-

Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]

-

Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.[Link]

-

INNO SPECIALTY CHEMICALS. (n.d.). 3-Chloropropyl-1-trichlorosilane: Properties, Applications, and Industry Insights. INNO SPECIALTY CHEMICALS.[Link]

-

Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ProQuest.[Link]

- Google Patents. (1994). CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane.

- Google Patents. (1986).

-

Gelest, Inc. (2015). 3-CHLOROPROPYLTRIMETHOXYSILANE Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Liquid‐Liquid Biphasic, Platinum‐Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane using an Ionic Liquid Catalyst Phase in a Continuous Loop Reactor. Request PDF. [Link]

- Google Patents. (2012). DE102012210308A1 - Continuous production of (3-chloropropyl)

- Google Patents. (1985).

-

ResearchGate. (n.d.). Plausible catalytic cycle for the Rh-catalysed hydrosilylation of allyl chloride with HSiCl3. ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - (3-Chloropropyl)trichlorosilane. [Link]

-

Progress in Chemistry. (n.d.). Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. [Link]

- Google Patents. (1981). US4292433A - Method for producing this compound.

-

Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). (γ-Chloropropyl)trichlorosilane: Market Prospects and Manufacturer Supply. inno-pharmchem.com. [Link]

- Google Patents. (2003). JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane.

-

Riverland Trading. (n.d.). 3-Chloropropyltriethoxysilane Supplier. [Link]

-

Wikipedia. (n.d.). Hydrosilylation. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Chloropropyl-1-Trichlorosilane: Manufacturer's Safe and Efficient Synthetic Route. inno-pharmchem.com. [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. [Link]

- Google Patents. (2014).

-

Springer. (n.d.). Comprehensive Handbook on Hydrosilylation. [Link]

-

University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]

-

Wikipedia. (n.d.). Fractional distillation. [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. [Link]

-

YouTube. (2014, February 26). Fractional Distillation - MeitY OLabs. [Link]

-

Mane Kancor. (n.d.). Power of Fractional Distillation Capability at Mane Kancor. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4584395A - Method for preparation of 3-chloropropyl-trichlorosilane - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. 3-Chloropropyltriethoxysilane Supplier | 5089-70-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - ProQuest [proquest.com]

- 10. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Purification [chem.rochester.edu]

- 13. Fractional distillation - Wikipedia [en.wikipedia.org]

- 14. chembam.com [chembam.com]

- 15. echemi.com [echemi.com]

- 16. (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.pt [fishersci.pt]

Hydrolysis and condensation mechanism of 3-Chloropropyltrichlorosilane

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of 3-Chloropropyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CPTCS) is a pivotal bifunctional organosilane used extensively as a coupling agent and a precursor for organic-inorganic hybrid materials. Its efficacy is fundamentally dictated by the hydrolytic cleavage of its silicon-chlorine bonds to form reactive silanol groups, followed by polycondensation to create a stable siloxane network. This guide provides a detailed examination of the mechanisms governing the hydrolysis and condensation of CPTCS. We will explore the reaction pathways, kinetic influences, and the critical role of experimental parameters such as pH, water stoichiometry, and solvent choice. By elucidating the causality behind procedural choices, this document serves as an authoritative resource for professionals seeking to control the sol-gel process and tailor the properties of resulting materials for advanced applications.

Introduction: The Role of CPTCS in Material Science

Organofunctional silanes are a cornerstone of modern materials science, acting as molecular bridges between inorganic substrates and organic polymers.[1] Among these, this compound, C₃H₆Cl₄Si, is distinguished by its dual functionality.[2][3][4] The trichlorosilyl group provides a reactive site for hydrolysis and subsequent covalent bonding to hydroxyl-rich surfaces, while the terminal chloropropyl group offers a versatile handle for further chemical modification.

The transformation of CPTCS from a monomeric precursor into a polymeric polysilsesquioxane network is governed by a two-stage sol-gel process: hydrolysis and condensation.[5][6] A nuanced understanding of these mechanisms is paramount. Controlling the kinetics of these reactions allows scientists to dictate the final structure of the polymer, from soluble oligomers to highly cross-linked, insoluble gels.[7] This control is critical in applications ranging from surface functionalization and adhesion promotion to the synthesis of complex drug delivery matrices and hybrid biomaterials.

The Hydrolysis Mechanism: Activating the Silane

The initial and rate-determining step in the sol-gel process is the hydrolysis of the Si-Cl bonds. This reaction replaces the chlorine atoms with hydroxyl groups, generating the highly reactive intermediate, 3-chloropropylsilanetriol (C₃H₇ClO₃Si), and hydrogen chloride (HCl) as a byproduct.

Overall Reaction: Cl₃Si(CH₂)₃Cl + 3H₂O → (HO)₃Si(CH₂)₃Cl + 3HCl

This process is deceptively complex, proceeding in a stepwise manner and being highly sensitive to reaction conditions. The vigorous and exothermic nature of the reaction, especially compared to the hydrolysis of alkoxysilanes, is due to the high reactivity of the Si-Cl bond and the immediate formation of corrosive HCl gas.[8]

Reaction Pathway and Kinetics

The hydrolysis of the three Si-Cl bonds occurs sequentially. The first hydrolysis step is typically the fastest, with subsequent steps potentially being slower due to evolving steric and electronic effects around the silicon atom.

The kinetics of hydrolysis for chlorosilanes are generally much faster than for their alkoxysilane counterparts.[9] The reaction rate is profoundly influenced by several factors:

-

Water Stoichiometry: A stoichiometric amount of water (3 moles per mole of CPTCS) is required for complete hydrolysis. However, the concentration of water is a critical control parameter for managing the reaction rate and heat generation.

-

pH and Catalysis: Unlike alkoxysilanes, which require acid or base catalysis, the hydrolysis of CPTCS is autocatalytic.[10][11] The HCl generated during the reaction rapidly lowers the pH, creating a strongly acidic environment that protonates the silane and accelerates further hydrolysis.[10][11] While external catalysts are not typically necessary, the initial pH of the medium can influence the onset of the reaction.

-

Solvent Effects: The choice of solvent is crucial for managing miscibility and heat dissipation. CPTCS is typically immiscible with water, and the reaction occurs at the interface. Using a co-solvent, such as acetone or isopropanol, can create a homogeneous solution, leading to a more controlled and uniform reaction.[12]

The Condensation Mechanism: Building the Siloxane Network

Following hydrolysis, the newly formed, highly reactive silanol (Si-OH) groups undergo condensation to form stable siloxane (Si-O-Si) bonds. This polymerization process is responsible for the formation of oligomers and, ultimately, a cross-linked three-dimensional network.

Overall Reaction: 2 (HO)₃Si(CH₂)₃Cl → [(HO)₂(Cl(CH₂)₃)Si-O-Si(Cl(CH₂)₃)(OH)₂] + H₂O

Polymerization Pathways

Condensation proceeds primarily through the reaction of two silanol groups, eliminating a molecule of water. This can occur between two monomers, a monomer and a growing oligomer, or between two oligomers. The structure of the final polysilsesquioxane material is dictated by the relative rates of hydrolysis and condensation.[7]

-

Linear and Cyclic Structures: If condensation begins before hydrolysis is complete, the presence of fewer reactive sites can favor the formation of linear chains or small cyclic oligomers.

-

Cross-Linked Networks: When hydrolysis is rapid and complete, the resulting silanetriols possess three reactive sites, leading to the rapid formation of a highly branched and cross-linked gel network.[13]

The pH of the solution is a critical factor influencing the final structure.[14]

-

Acidic Conditions (pH < 7): Acid catalysis generally favors hydrolysis over condensation.[10] The condensation that does occur tends to proceed via a stepwise addition of monomers to growing chains, resulting in less-branched, "chain-like" polymers.

-

Basic Conditions (pH > 7): Base catalysis strongly accelerates the condensation reaction.[10][11] It promotes deprotonation of silanols, creating highly nucleophilic silanolate anions that rapidly attack other silicon atoms, leading to highly condensed, particulate, or densely cross-linked structures.

Experimental Protocols and Characterization

Precise control over the hydrolysis and condensation of CPTCS is essential for reproducible material synthesis. The following section outlines a general methodology and key characterization techniques.

Data Presentation: Influence of pH on Reaction and Structure

The choice of pH is arguably the most critical parameter in directing the outcome of the sol-gel process.

| pH Range | Predominant Mechanism | Hydrolysis Rate | Condensation Rate | Typical Resulting Structure |

| < 2 | Specific Acid Catalysis | Very Fast | Slow | Soluble, linear, or lightly branched polymers |

| 4 - 6 | General Acid Catalysis | Fast | Moderate | Weakly branched polymers, potential for gelation |

| ~7 (Neutral) | Uncatalyzed | Slowest | Slowest | Long gelation times, often incomplete reaction |

| > 8 | Base Catalysis | Moderate | Very Fast | Densely cross-linked networks, colloidal particles |

This table synthesizes general principles of silane sol-gel chemistry.[9][10][11][14][15]

Experimental Workflow: A Self-Validating System

A robust experimental design incorporates stages for controlled reaction, in-situ monitoring, and final product characterization.

Protocol 1: Controlled Hydrolysis and Condensation of CPTCS

This protocol describes a general method for preparing a CPTCS-based polysilsesquioxane.

A. Materials:

-

This compound (CPTCS, ≥98%)[3]

-

Deionized Water

-

Isopropanol (or other suitable co-solvent)

-

Reaction vessel with magnetic stirrer, dropping funnel, and condenser

-

pH meter and thermometer

B. Methodology:

-

System Setup: Assemble the reaction vessel in a fume hood. Caution: The hydrolysis of CPTCS is highly exothermic and releases corrosive hydrogen chloride gas.[8] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvent Preparation: Prepare a mixture of isopropanol and deionized water (e.g., 1:1 v/v) in the reaction vessel. Begin stirring and bring the solution to the desired reaction temperature (e.g., 25°C for a controlled reaction).

-

CPTCS Addition: Add CPTCS to the dropping funnel. Slowly add the CPTCS dropwise to the stirred water/solvent mixture over a period of 1-2 hours. Monitor the temperature and pH continuously; use a cooling bath if necessary to maintain a stable temperature. The pH will drop significantly as HCl is produced.[16]

-

Reaction and Aging: After the addition is complete, allow the solution to stir for a specified period (e.g., 4-24 hours) at the reaction temperature. This "aging" step allows the condensation reactions to proceed.

-

Work-up: The resulting product can be isolated by removing the solvent and water under reduced pressure. The solid residue should be washed to remove any remaining HCl and dried in a vacuum oven.

Protocol 2: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Can be used to confirm the integrity of the chloropropyl group throughout the reaction.

-

²⁹Si NMR: The most powerful tool for this system. It allows for the direct observation and quantification of different silicon environments, tracking the disappearance of the CPTCS precursor (T⁰) and the appearance of hydrolyzed monomers, dimers, and more complex condensed species (T¹, T², T³).[17][18]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the reaction in real-time. Key vibrational bands include the disappearance of Si-Cl bands and the appearance of broad Si-OH (~3200-3700 cm⁻¹) and Si-O-Si (~1000-1100 cm⁻¹) stretching bands.[19]

-

Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity of soluble oligomers or polymers formed under specific conditions.

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the final polysilsesquioxane product.

Conclusion

The hydrolysis and condensation of this compound are intricate, coupled reactions whose kinetics and outcomes are highly dependent on experimental conditions. The autocatalytic generation of HCl creates a dynamic acidic environment that favors rapid hydrolysis. Subsequent condensation, heavily influenced by pH and reactant concentration, builds the final polysilsesquioxane structure. By carefully controlling parameters—particularly water stoichiometry, co-solvent choice, temperature, and pH—researchers can master this system. This control enables the rational design of organic-inorganic hybrid materials, tailoring their network architecture, solubility, and thermal properties to meet the demanding requirements of advanced scientific and industrial applications.

References

- US4292433A - Method for producing this compound.

- Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes.

- A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes.

- CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane.

- DE102012210308A1 - Continuous production of (3-chloropropyl)-trichlorosilane.

- EP0152803A2 - Process for the preparation of 3-chloropropyl trichlorosilane.

- pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane.

- Green Synthesis of Soluble Polysilsesquioxane with Phthalimide Groups. MDPI.

- Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER, Journal of Non-Crystalline Solids.

- 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Gelest, Inc.

- hydrolysis and condensation of silicates : effects on structure. Semantic Scholar.

- 2550-06-3, (3-Chloropropyl)trichlorosilane Formula. ECHEMI.

- Sol–gel process. Wikipedia.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz

- Process for preparation of polysilsesquioxane.

- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.

- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.

- (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3. Sigma-Aldrich.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.

- (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3. Sigma-Aldrich.

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl

- Experiments - Hydrolysis of tetrachlorosilane. Chemiedidaktik Uni Wuppertal.

Sources

- 1. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]

- 2. echemi.com [echemi.com]

- 3. (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3 [sigmaaldrich.com]

- 4. (3-Chloropropyl)trichlorosilane for synthesis 2550-06-3 [sigmaaldrich.com]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]

- 9. gelest.com [gelest.com]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]